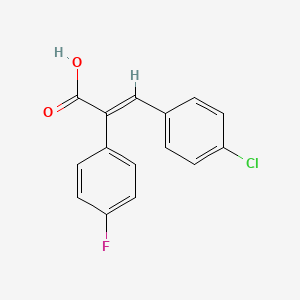

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid

Description

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSOETPFPCFBHL-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C2=CC=C(C=C2)F)/C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 4-chlorobenzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization from ethyl acetate/hexane can be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Halogen atoms on the phenyl rings can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes and proteins involved in inflammation, cell proliferation, and microbial growth. The halogen atoms on the phenyl rings enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared with structurally related α,β-unsaturated acids and derivatives (Table 1):

Key Observations:

Substituent Position and Planarity: The para-substitution of both Cl and F in the target compound allows for a planar conformation, facilitating π-π stacking in crystal lattices. In contrast, meta-substituted analogues (e.g., (2E)-3-(4-chloro-3-fluorophenyl)prop-2-enoic acid) exhibit reduced planarity, altering packing efficiency . Pyrazole derivatives with fluorophenyl groups (e.g., compounds in ) show dihedral angles <10° between aromatic rings, similar to the target compound’s inferred planar geometry .

Functional Group Effects: The carboxylic acid group confers higher acidity (pKa ~3–4) compared to ester derivatives (e.g., Ethyl 4-chlorocinnamate, pKa ~5–6) . Amide-substituted analogues (e.g., (2Z)-2-(Benzoylamino)-3-(4-chlorophenyl)acrylic acid) exhibit enhanced hydrogen-bonding capacity, influencing solubility and crystal packing .

Halogen Influence: The dual para-halogens (Cl and F) in the target compound increase molecular polarity (LogP ~2.5 estimated) compared to mono-halogenated analogues (e.g., 2-(4-chlorophenyl)prop-2-enoic acid, LogP ~2.0) . Bromine or iodine substitution in similar compounds (e.g., 3-chlorocinnamic acid vs. 3-bromocinnamic acid) can lead to divergent crystal structures, highlighting halogen-dependent packing variations .

Physicochemical Properties

- Thermal Stability: Halogenated α,β-unsaturated acids generally exhibit higher decomposition temperatures (>200°C) compared to non-halogenated counterparts. For example, 3-(4-chlorophenyl)prop-2-enoic acid derivatives decompose near 250°C, whereas the target compound is expected to follow this trend .

- Solubility: The para-fluoro group enhances lipophilicity slightly compared to non-fluorinated analogues, but the carboxylic acid group ensures moderate aqueous solubility (~1–5 mg/mL in polar solvents) .

Biological Activity

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid, also known as a halogenated chalcone, is an organic compound characterized by its unique structure featuring a chlorine atom on one phenyl ring and a fluorine atom on the other. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H11ClF O2, with a molecular weight of approximately 258.70 g/mol. The structure consists of two phenyl rings connected by an α,β-unsaturated carbonyl system, which is crucial for its biological activity. The presence of halogen atoms enhances its lipophilicity, allowing better membrane penetration in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H11ClF O2 |

| Molecular Weight | 258.70 g/mol |

| Density | 1.299 g/cm³ |

| Boiling Point | 371.4 °C |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor due to the α,β-unsaturated carbonyl group. This feature allows it to react with nucleophiles in biological systems, potentially inhibiting various enzymes and proteins involved in inflammation and cell proliferation. The halogen substituents (chlorine and fluorine) further enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, studies have demonstrated that halogenated chalcones can disrupt microbial cell walls and membranes, leading to cell death.

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation markers in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.

Anticancer Properties

The compound's anticancer activity has been explored in several studies. It appears to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. For instance, it has been shown to inhibit the proliferation of breast cancer cells by interfering with signaling pathways that promote tumor growth.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of halogenated chalcones against resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

- Anti-inflammatory Research : In a study conducted on murine models of inflammation, treatment with this compound resulted in a marked decrease in edema formation and inflammatory cytokine levels compared to control groups.

- Anticancer Investigation : Research published in Cancer Letters demonstrated that this compound could effectively inhibit tumor growth in xenograft models of human breast cancer by inducing apoptosis and reducing cell viability through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.